4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
4-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a compound synthesized using specific chemical reactions. It belongs to the class of chromen-2-ones, known for their varied applications in chemical and pharmaceutical research.
Synthesis Analysis
This compound is typically synthesized through reactions like the Knoevenagel reaction, which involves condensing aldehydes with active methylene compounds. For example, Elenkova et al. (2014) demonstrated the synthesis of a similar compound, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), using the Knoevenagel reaction (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Molecular Structure Analysis
The molecular structure of such compounds can be complex and is often analyzed using X-ray crystallography. For instance, Manolov et al. (2008) studied the crystal structure of a related compound, providing insights into its molecular configuration (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, forming different derivatives with diverse properties. For example, Padilla-Martínez et al. (2011) reported the molecular structures of chromeno[4,3-c]pyrazol-4-one isomers, highlighting the diversity of reactions and properties in this chemical class (Padilla-Martínez et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallization, can be influenced by factors like solvent polarity and hydrogen bonding. Elenkova et al. (2014) observed these effects in their study of a similar compound (Elenkova et al., 2014).
properties
IUPAC Name |
4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-3-5-14(6-4-12)17(20)11-22-15-7-8-16-13(2)9-19(21)23-18(16)10-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRKOJSHUBZUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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